N-(4-{6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine
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Overview
Description
N-(4-{6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine is a complex organic compound that belongs to the class of triazolothiadiazole derivatives.
Preparation Methods
The synthesis of N-(4-{6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine typically involves multiple steps. One common synthetic route includes the reaction of 4-amino-3-mercapto-1,2,4-triazole with α-bromodiketones, followed by cyclization to form the triazolothiadiazole core . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-{6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar compounds to N-(4-{6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine include other triazolothiadiazole derivatives such as:
- 7-aroyl-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
- 7-acetyl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological and chemical properties.
Properties
CAS No. |
878431-05-1 |
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Molecular Formula |
C19H19N5O2S |
Molecular Weight |
381.5g/mol |
IUPAC Name |
4-[6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19N5O2S/c1-23(2)14-10-8-13(9-11-14)18-20-21-19-24(18)22-17(27-19)12-26-16-7-5-4-6-15(16)25-3/h4-11H,12H2,1-3H3 |
InChI Key |
ACBZZPVHAISAMP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4OC |
Origin of Product |
United States |
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